2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
The compound "2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide" is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research. Pyridinesulfonamide derivatives, as mentioned in the first paper, are significant in the development of novel drugs due to their wide range of applications. The paper discusses the synthesis and structural analysis of enantiomers of a related pyridinesulfonamide compound, which has shown inhibitory activity against PI3Kα kinase and possesses anticancer properties .
Synthesis Analysis
The synthesis of pyridinesulfonamide derivatives can involve directed lithiation, as seen in the second paper, where directed lithiation of N-benzenesulfonyl-3-bromopyrrole with LDA in THF at -78 degrees Celsius generated a C-2 lithio species selectively. This method allows for regioselective functionalization, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridinesulfonamide derivatives is crucial for their biological activity. In the first paper, single crystals of the synthesized enantiomers were used for X-ray analysis to determine their absolute configurations, which were further confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . These techniques could be applied to analyze the molecular structure of "2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide".
Chemical Reactions Analysis
The reactivity of the pyridinesulfonamide group in chemical reactions is highlighted in the third paper, where the discovery and optimization of novel GPR119 agonists with a benzenesulfonamide moiety is described. The modification of the molecule's motif and the incorporation of substituents led to a potent and metabolically stable compound . This suggests that the benzenesulfonamide group in the compound of interest may also be amenable to modifications that could enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be influenced by intermolecular interactions. For instance, the fourth paper describes the crystal structure of a benzenesulfonamide derivative where π–π interactions and hydrogen-bonding interactions result in a three-dimensional network . These interactions are important for the stability and solubility of the compound and could be relevant for "2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide".
Safety And Hazards
As with any chemical compound, handling “2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide” would require appropriate safety measures. The specific safety and hazard information would depend on various factors, including the compound’s reactivity, toxicity, and potential for bioaccumulation .
properties
IUPAC Name |
2-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S2/c17-14-4-1-2-6-16(14)23(20,21)19-10-12-8-13(11-18-9-12)15-5-3-7-22-15/h1-9,11,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVDBMQPXLVGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide |
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